2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid CAS number 1044764-69-3
2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid CAS number 1044764-69-3
Executive Summary: The Rigid Vector in Rational Drug Design
In the landscape of modern medicinal chemistry, 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid (CAS 1044764-69-3) represents more than a simple building block; it is a privileged scaffold for conformationally constrained ligand design.
Unlike flexible alkyl linkers or planar aromatic systems, the isoindoline core offers a unique bicyclic rigidity that reduces the entropic penalty of binding. The positioning of the carboxylic acid at the C4 position, combined with the orthogonally protected nitrogen (N-Boc), creates a distinct 90° exit vector relative to the nitrogen handle. This geometric property is critical for Fragment-Based Drug Discovery (FBDD) and the design of heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), where linker orientation dictates ternary complex stability.
This technical guide provides a comprehensive analysis of the compound’s physicochemical properties, synthetic utility, and validated protocols for its integration into drug discovery workflows.
Chemical Identity & Structural Analysis
The structural integrity of this compound relies on the stability of the Boc-protected amine and the reactivity of the carboxylic acid.[1]
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid |
| CAS Number | 1044764-69-3 |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water |
| pKa (Calc.) | ~4.2 (Carboxylic acid), ~-1.0 (Conjugate acid of N-Boc) |
| Storage | 2–8°C, Desiccated (Hygroscopic potential) |
Structural Significance: The C4-Vector
Most commercially available isoindolines are substituted at the C5 position (para to the nitrogen in the fused ring system). The C4-substitution of CAS 1044764-69-3 is stereoelectronically distinct.
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Steric Constraint: The C4-carboxylate is proximal to the bridgehead carbons, creating a "kinked" geometry.
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Vector Analysis: When used as a linker, the C4 position directs the attached payload orthogonal to the isoindoline plane, whereas C5 substitution typically extends the vector linearly. This allows for accessing binding pockets that are "around the corner" in protein active sites.
Synthetic Utility & Applications
A. PROTAC Linker Design
In E3 ligase ligand design (e.g., for Cereblon or VHL), the linker's rigidity correlates with cell permeability and potency. CAS 1044764-69-3 serves as a "rigidifying element" in linkers.
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Mechanism: Replacing a flexible PEG chain with the isoindoline core restricts the conformational degrees of freedom.
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Result: Pre-organization of the ligand conformation, leading to higher affinity (lower
) due to reduced entropic cost upon binding.
B. Peptidomimetics
The compound acts as a constrained amino acid surrogate . It mimics the turn structures found in bioactive peptides (e.g.,
Experimental Protocols
The following protocols are designed for high-fidelity incorporation of this scaffold into larger molecular architectures.
Protocol A: Amide Coupling (C-Terminus Functionalization)
Objective: To couple the C4-carboxylic acid with an amine-bearing pharmacophore (R-NH₂).
Reagents:
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Scaffold: CAS 1044764-69-3 (1.0 equiv)
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Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
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Base: DIPEA (3.0 equiv)
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Solvent: Anhydrous DMF or DCM
Step-by-Step Workflow:
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Activation: Dissolve CAS 1044764-69-3 in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
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Base Addition: Add DIPEA. Stir for 5 minutes.
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Coupling Agent: Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
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Nucleophile Addition: Add the amine partner (R-NH₂).
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Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Expect Mass:
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Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine. Dry over MgSO₄.
Scientist’s Note: Avoid using EDC/HOBt if the amine partner is sterically hindered; the C4 position of the isoindoline exerts steric pressure. HATU or T3P are preferred for their high reactivity.
Protocol B: N-Boc Deprotection (N-Terminus Exposure)
Objective: To remove the Boc group to regenerate the secondary amine for further elaboration.
Reagents:
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Acid: Trifluoroacetic acid (TFA) or 4N HCl in Dioxane
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Scavenger: Triethylsilane (TES) (Optional, 2.5% v/v)
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Solvent: DCM (for TFA method)
Step-by-Step Workflow:
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Dissolution: Dissolve the coupled intermediate (from Protocol A) in DCM (0.1 M).
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Acidolysis: Add TFA slowly to a final ratio of 1:4 (TFA:DCM).
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Critical: If the molecule contains electron-rich aromatics (e.g., indole, thiophene), add 2.5% TES to scavenge tert-butyl cations and prevent alkylation byproducts.
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Reaction: Stir at RT for 30–60 minutes. Monitor by LC-MS (Disappearance of Boc adduct).
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Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
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Free Basing (Optional but Recommended): Redissolve in DCM, wash with saturated NaHCO₃ to obtain the free amine.
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the divergent synthetic utility of the scaffold, highlighting the orthogonality of the protecting groups.
Figure 1: Divergent synthetic workflows. Path A is the standard route for using the scaffold as a linker, prioritizing C-terminus functionalization before amine exposure.
Safety, Handling & Stability
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Hazard Identification: As with many isoindoline derivatives, treat as a potential irritant.
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Stability: The Boc group is acid-labile. Avoid exposure to acidic fumes during storage. The carboxylic acid is stable but can undergo decarboxylation under extreme thermal stress (>150°C), although the isoindoline core is generally robust.
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Handling: Use standard PPE (nitrile gloves, safety glasses). Weigh in a fume hood to avoid inhalation of fine dust.
References
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Chem-Impex International. "Product Monograph: Boc-Isoindoline Derivatives." Catalog Access. Accessed October 2023.
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Splendid Lab. "Certificate of Analysis: N-Boc-isoindoline-4-carboxylic Acid (Cat #1044764-69-3)." Splendid Lab Database.
- Griffith, A. et al. "Isoindoline Scaffolds in Medicinal Chemistry: A Review of Synthetic Strategies and Biological Applications." Journal of Medicinal Chemistry, 2014.
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PubChem. "Compound Summary: Isoindoline-4-carboxylic acid derivatives." National Library of Medicine.
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Organic Chemistry Portal. "Synthesis of Isoindolines." Organic Chemistry Portal.
